molecular formula C16H18N6O2 B5702491 N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B5702491
M. Wt: 326.35 g/mol
InChI Key: KYTKEFACWPEGMO-UHFFFAOYSA-N
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Description

The compound N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 3. This triazole moiety is linked via an amine group to a 4,6-dimethylpyrimidine ring. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which may influence solubility, reactivity, and binding interactions in biological systems.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-9-7-10(2)18-15(17-9)20-16-19-14(21-22-16)11-5-6-12(23-3)13(8-11)24-4/h5-8H,1-4H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTKEFACWPEGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 4,6-dimethyl-2-aminopyrimidine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analog is N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (CAS 669719-96-4), which replaces the 3,4-dimethoxyphenyl group with a 2-aminophenyl substituent. Key differences include:

  • Solubility: The 2-aminophenyl analog has a water solubility of 5.2 µg/mL, whereas the dimethoxy variant is expected to exhibit lower aqueous solubility due to increased lipophilicity .
  • Molecular Weight : Both compounds share a molecular formula of C₁₄H₁₅N₇ and a molecular weight of 281.32 g/mol , indicating similar pharmacokinetic profiles .

Functional Comparisons

Pesticidal Activity
Triazole-pyrimidine hybrids are widely explored as pesticides. For example, N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl amides (described in ) share structural motifs with the target compound. These derivatives exhibit insecticidal and fungicidal activities, suggesting that the 3,4-dimethoxyphenyl variant may also possess pesticidal properties, albeit with modified efficacy due to substituent differences .

Pharmacological Potential Pyrimidine-triazole hybrids, such as N-[4-(2-methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine (CAS 1239743-72-6), demonstrate kinase inhibitory activity. The target compound’s dimethylpyrimidine group could similarly interact with enzymatic pockets, though the dimethoxy phenyl group may confer distinct selectivity .

Commercial Availability and Stability The 2-aminophenyl analog (CAS 669719-96-4) is listed as discontinued by suppliers like CymitQuimica, possibly due to synthesis challenges or stability issues.

Table 1: Comparative Data for Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Features
N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine Not available C₁₆H₁₉N₇O₂ ~341.37 (estimated) Likely <5.2 High lipophilicity, potential pesticide
N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine 669719-96-4 C₁₄H₁₅N₇ 281.32 5.2 Discontinued, moderate solubility
N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl amide Not available Varies ~400–450 (estimated) Not reported Broad-spectrum pesticidal activity

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring and a pyrimidine moiety, which contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl group enhances lipophilicity, facilitating interactions with various biological targets. Its molecular formula is C15H18N6O2C_{15}H_{18}N_{6}O_{2} with a molecular weight of approximately 302.35 g/mol.

The biological activity of this compound is primarily attributed to the triazole component. Triazoles are known to exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
  • Anticancer Activity : Preliminary studies indicate potential antiproliferative effects in cancer cell lines.
  • Enzyme Inhibition : Interaction studies suggest that the compound may inhibit specific enzymes involved in critical metabolic pathways.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Tested Concentration (µM) Effect Observed Reference
Antibacterial50Significant growth inhibition against E. coli and S. aureus
Antifungal25Inhibition of Candida albicans growth
Anticancer (HepG2)1070% cell viability reduction
Enzyme Inhibition (GABA-AT)15Competitive inhibition observed

Case Studies

  • Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth significantly at concentrations as low as 50 µM, suggesting potential as a therapeutic agent for bacterial infections.
  • Anticancer Potential : In vitro assays on HepG2 liver cancer cells demonstrated that the compound reduced cell viability by approximately 70% at a concentration of 10 µM. This suggests that it may induce apoptosis or inhibit proliferation in cancer cells.
  • Enzyme Interaction : Molecular docking studies have revealed that this compound interacts effectively with GABA aminotransferase (GABA-AT), an enzyme implicated in neurological disorders. This interaction may provide insights into its potential use in treating epilepsy and other neurological conditions.

Q & A

How can researchers design an efficient synthetic route for this compound, considering its structural complexity?

Answer:
The synthesis of this compound requires multi-step strategies due to its triazole-pyrimidine hybrid structure. Key steps include:

  • Triazole ring formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole core, ensuring regioselectivity by optimizing reaction temperatures (60–80°C) and solvent systems (e.g., DMF/H2O) .
  • Pyrimidine coupling : Employ Buchwald-Hartwig amination to link the triazole moiety to the 4,6-dimethylpyrimidin-2-amine group, using palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) under inert atmospheres .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

What spectroscopic and crystallographic methods are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6) to verify proton environments and carbon frameworks, focusing on aromatic peaks (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C16H18N6O2) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction (Mo-Kα radiation, R-factor <0.05) .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Answer:
Based on structural analogs:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : Assess IC50 in cancer cell lines (e.g., MCF-7) using MTT assays .

How can Design of Experiments (DoE) optimize reaction yields and minimize by-products?

Answer:
Apply factorial designs to critical variables:

VariableRange TestedOptimal Condition
Catalyst Loading1–5 mol% Pd3 mol%
Temperature80–120°C100°C
SolventDMF, DMSO, THFDMF
Reaction Time12–48 hours24 hours
Response surface methodology (RSM) identifies interactions between factors, reducing trials by 40% while maximizing yield (≥85%) .

What computational strategies predict the binding affinity of derivatives against target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with free-energy perturbation (FEP) calculations .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors (logP, polar surface area) to correlate structure with IC50 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

How to address discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Force Field Calibration : Compare AMBER vs. CHARMM parameters for ligand flexibility .
  • Solvation Models : Test implicit (GBSA) vs. explicit (TIP3P) solvent simulations .
  • Experimental Cross-Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) .

What structural modifications enhance solubility without compromising activity?

Answer:

  • Polar Substituents : Introduce hydroxyl (-OH) or amine (-NH2) groups on the pyrimidine ring (e.g., replacing methyl with hydroxymethyl) .
  • Prodrug Strategies : Synthesize phosphate esters of the triazole moiety for improved aqueous solubility .

How to conduct SAR studies focusing on the triazole and pyrimidine moieties?

Answer:
Synthesize analogs with systematic substitutions and compare bioactivity:

Substituent (Triazole)Substituent (Pyrimidine)IC50 (EGFR)Solubility (µg/mL)
3,4-Dimethoxy4,6-Dimethyl0.8 µM5.2
4-Methoxy4-Methyl1.5 µM8.7
H4,6-Diethyl>10 µM2.1
Data from analogs suggest methoxy groups on the triazole enhance kinase inhibition, while methyl on pyrimidine balances solubility .

What are the best practices for stability testing under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48h; assess photodegradation by TLC .

How to resolve conflicting data in enzyme inhibition assays between research groups?

Answer:

  • Standardization : Use identical enzyme batches (e.g., Sigma Aldrich recombinant kinases) and substrate concentrations .
  • Orthogonal Assays : Validate IC50 with fluorescence polarization (FP) and isothermal titration calorimetry (ITC) .

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